molecular formula C9H11NO4S B4946663 N-(1,1-dioxidotetrahydro-3-thienyl)-2-furamide

N-(1,1-dioxidotetrahydro-3-thienyl)-2-furamide

Cat. No.: B4946663
M. Wt: 229.26 g/mol
InChI Key: AOTJMXZEWCUMOD-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydro-3-thienyl)-2-furamide is a useful research compound. Its molecular formula is C9H11NO4S and its molecular weight is 229.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 229.04087901 g/mol and the complexity rating of the compound is 346. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane .

Mode of Action

N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide interacts with its target, the GIRK channels, by acting as an activator . This interaction results in the opening of the channels, allowing potassium ions to flow into the cell. This inward flow of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential .

Biochemical Pathways

The activation of GIRK channels by N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide affects the neuronal signaling pathways . The hyperpolarization of the cell reduces its excitability, thereby modulating the transmission of signals along the neuron . This can have downstream effects on various neurological processes, potentially influencing behaviors such as pain perception, mood, and motor control .

Pharmacokinetics

Initial studies suggest that the compound displaysnanomolar potency as a GIRK1/2 activator and has improved metabolic stability over prototypical urea-based compounds . These properties suggest that the compound may have good bioavailability, although further studies are needed to confirm this.

Result of Action

The activation of GIRK channels by N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide leads to a decrease in neuronal excitability. This can result in a range of molecular and cellular effects, depending on the specific type of neuron and the nature of the signals it is transmitting . For example, in pain-sensing neurons, the activation of GIRK channels could potentially lead to a reduction in pain signals, providing an analgesic effect .

Action Environment

The action, efficacy, and stability of N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide can be influenced by various environmental factors. For instance, the presence of other drugs or substances that also target GIRK channels could potentially affect the compound’s action . Additionally, factors such as pH, temperature, and the presence of certain ions could potentially influence the stability of the compound and its ability to interact with its target .

Biochemical Analysis

Biochemical Properties

N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide has been identified as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . It interacts with GIRK channels, which are key effectors in GPCR signaling pathways that modulate excitability in cells .

Cellular Effects

The activation of GIRK channels by N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide can influence cell function. This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide exerts its effects at the molecular level through binding interactions with GIRK channels . This leads to the activation of these channels and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide on cellular function have been observed over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide is involved in metabolic pathways that include interactions with enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c11-9(8-2-1-4-14-8)10-7-3-5-15(12,13)6-7/h1-2,4,7H,3,5-6H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOTJMXZEWCUMOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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